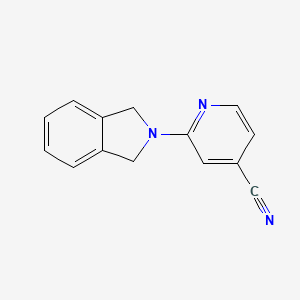

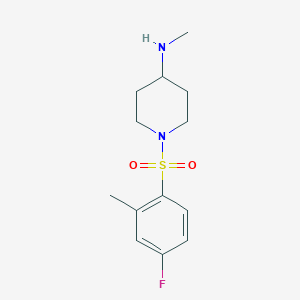

![molecular formula C12H16F2N2O2 B7560027 2-(difluoromethoxy)-N-[2-(ethylamino)ethyl]benzamide](/img/structure/B7560027.png)

2-(difluoromethoxy)-N-[2-(ethylamino)ethyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(difluoromethoxy)-N-[2-(ethylamino)ethyl]benzamide, also known as DB844, is a potential drug candidate that has been extensively studied for its therapeutic properties. It belongs to the class of benzamides and is a potent inhibitor of trypanothione reductase, an enzyme essential for the survival of Trypanosoma cruzi, the causative agent of Chagas disease.

Mechanism of Action

2-(difluoromethoxy)-N-[2-(ethylamino)ethyl]benzamide inhibits trypanothione reductase by binding to the enzyme's active site and preventing the reduction of trypanothione, a key molecule in the redox metabolism of T. cruzi. This leads to the accumulation of toxic intermediates, which ultimately results in the death of the parasite. This compound has been shown to be highly selective for trypanothione reductase and does not affect the activity of other enzymes in the host organism.

Biochemical and Physiological Effects:

This compound has been shown to be highly effective against T. cruzi in vitro and in vivo. In animal models of Chagas disease, this compound has been shown to reduce parasitemia and improve survival rates. This compound has also been shown to be well-tolerated in animal models, with no significant toxicity observed at therapeutic doses. This compound has a long half-life, which allows for once-daily dosing and makes it an attractive candidate for clinical development.

Advantages and Limitations for Lab Experiments

2-(difluoromethoxy)-N-[2-(ethylamino)ethyl]benzamide has several advantages for lab experiments. It is highly selective for trypanothione reductase and does not affect the activity of other enzymes in the host organism. It is also well-tolerated in animal models, with no significant toxicity observed at therapeutic doses. However, this compound has some limitations for lab experiments. It is a relatively complex molecule to synthesize, which may limit its availability for research purposes. Additionally, the mechanism of action of this compound is not fully understood, which may limit its potential as a tool for studying the redox metabolism of T. cruzi.

Future Directions

There are several future directions for research on 2-(difluoromethoxy)-N-[2-(ethylamino)ethyl]benzamide. One area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research is the elucidation of the mechanism of action of this compound. Understanding the molecular interactions between this compound and trypanothione reductase could lead to the development of more potent and selective inhibitors of the enzyme. Additionally, further studies are needed to determine the efficacy of this compound in clinical trials and to assess its potential as a treatment for Chagas disease. Finally, this compound could be used as a tool for studying the redox metabolism of T. cruzi and the role of trypanothione reductase in the survival of the parasite.

Synthesis Methods

The synthesis of 2-(difluoromethoxy)-N-[2-(ethylamino)ethyl]benzamide involves the reaction of 2-amino-5-difluoromethoxybenzoic acid with ethylamine in the presence of thionyl chloride, followed by N-alkylation with ethylene oxide. The resulting compound is then treated with 4-nitrobenzenesulfonyl chloride and reduced with iron powder to obtain this compound. The purity of the compound can be improved by recrystallization from ethanol.

Scientific Research Applications

2-(difluoromethoxy)-N-[2-(ethylamino)ethyl]benzamide has been extensively studied for its potential use as a drug candidate for the treatment of Chagas disease. Chagas disease is a parasitic disease that affects millions of people worldwide, primarily in Latin America. The disease is caused by the protozoan parasite Trypanosoma cruzi, which is transmitted to humans through the bite of infected triatomine bugs. This compound has been shown to be a potent inhibitor of trypanothione reductase, an enzyme essential for the survival of T. cruzi. Trypanothione reductase is a key enzyme in the redox metabolism of T. cruzi and is involved in the detoxification of reactive oxygen species. Inhibition of this enzyme leads to the accumulation of toxic intermediates and ultimately results in the death of the parasite.

properties

IUPAC Name |

2-(difluoromethoxy)-N-[2-(ethylamino)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F2N2O2/c1-2-15-7-8-16-11(17)9-5-3-4-6-10(9)18-12(13)14/h3-6,12,15H,2,7-8H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOISNOOXFJINJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCNC(=O)C1=CC=CC=C1OC(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline](/img/structure/B7559949.png)

![3-[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]propanoic acid](/img/structure/B7559955.png)

![3-chloro-N-[2-(ethylamino)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B7559963.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylamino)propanamide](/img/structure/B7559980.png)

![4-[(5-Bromothiophene-3-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B7559991.png)

![2-[4-[1-(Cyclopropylamino)-1-oxopropan-2-yl]piperazin-1-yl]propanoic acid](/img/structure/B7560018.png)

![N-[2-(3-fluorophenyl)pyrimidin-5-yl]-1-phenyl-3-pyridin-3-ylpyrazole-4-carboxamide](/img/structure/B7560040.png)

![2-[4-(2-Propan-2-yloxyethyl)piperazin-1-yl]propanoic acid](/img/structure/B7560056.png)